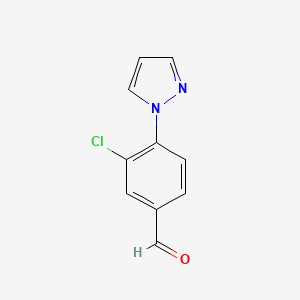

3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3-chloro-4-pyrazol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-9-6-8(7-14)2-3-10(9)13-5-1-4-12-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGUYXDHYGIYGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693897 | |

| Record name | 3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186663-52-4 | |

| Record name | 3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde CAS number and properties

An In-Depth Technical Guide to 3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science. We will explore its core physicochemical properties, delve into established synthesis protocols with mechanistic insights, discuss its reactivity and spectroscopic signature, and survey its applications as a pivotal intermediate in the development of novel therapeutic agents and functional materials. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical insights into the handling and utilization of this versatile chemical building block.

Compound Identification and Physicochemical Properties

This compound is a substituted benzaldehyde featuring a pyrazole ring attached to the aromatic core. This unique arrangement of functional groups—an electrophilic aldehyde, a halogenated phenyl ring, and a nucleophilic pyrazole moiety—imparts a distinct reactivity profile, making it a valuable precursor in synthetic chemistry.

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 1186663-52-4 | [1][2] |

| Molecular Formula | C₁₀H₇ClN₂O | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Weight | 206.63 g/mol | Calculated |

| Appearance | Not specified (typically off-white to yellow solid) | General knowledge |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General knowledge |

Synthesis and Mechanistic Considerations

The synthesis of aryl-pyrazole compounds like this compound often relies on nucleophilic aromatic substitution (SNAᵣ) reactions. This pathway is particularly effective when the aromatic ring is activated by electron-withdrawing groups and contains a good leaving group, such as a halogen.

Exemplary Synthesis Protocol: Nucleophilic Aromatic Substitution

A common and effective route involves the reaction of a suitably substituted fluorobenzaldehyde with pyrazole in the presence of a base. The fluoride ion is an excellent leaving group in SₙAr reactions.

Reaction: 3-Chloro-4-fluorobenzaldehyde + 1H-Pyrazole → this compound

Causality Behind Experimental Choices:

-

Substrate: 3-Chloro-4-fluorobenzaldehyde is chosen because the fluorine atom at C-4 is activated for nucleophilic displacement by the electron-withdrawing effects of both the adjacent chloro group and the para-aldehyde group.

-

Nucleophile: 1H-Pyrazole acts as the nitrogen nucleophile. The deprotonated pyrazole anion, formed in the presence of a base, is a potent nucleophile that attacks the electron-deficient carbon of the benzene ring.

-

Base: A mild to moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the pyrazole (pKa ≈ 14.5 in DMSO), facilitating the reaction without promoting unwanted side reactions with the aldehyde.

-

Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is ideal. These solvents can solvate the potassium cation, leaving the pyrazole anion more "naked" and nucleophilic, thereby accelerating the SₙAr reaction.

-

Temperature: The reaction is typically heated to overcome the activation energy of the Meisenheimer complex formation, a key intermediate in the SₙAr mechanism. Temperatures in the range of 80-120°C are common for this type of transformation.[3]

Step-by-Step Methodology:

-

To a stirred solution of 3-Chloro-4-fluorobenzaldehyde (1.0 eq) in anhydrous DMSO, add 1H-pyrazole (1.1 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 100-110°C under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature and pour it into ice water.

-

The product will often precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the crude product with water and then a minimal amount of a cold non-polar solvent (e.g., hexane or diethyl ether) to remove non-polar impurities.

-

Purify the product further by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis via Nucleophilic Aromatic Substitution.

Chemical Reactivity and Applications

The utility of this compound stems from the reactivity of its aldehyde group, which serves as a handle for further molecular elaboration.

Key Chemical Reactions

-

Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted benzylamines. This is a cornerstone reaction in constructing compound libraries for drug discovery.

-

Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, allowing for carbon-carbon bond formation and extension of the molecular framework.

-

Condensation Reactions: It can undergo condensation with active methylene compounds (e.g., malononitrile) or amines to form more complex heterocyclic systems.[3]

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, providing another key functional group for derivatization (e.g., amide bond formation).

Applications in Drug Discovery and Agrochemicals

The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs. Its combination with a substituted benzaldehyde makes this compound a valuable intermediate.

-

Pharmaceutical Building Block: It is a precursor for synthesizing biologically active molecules targeting infectious diseases and cancer.[3] The pyrazole moiety can act as a hydrogen bond donor/acceptor and participate in key interactions with biological targets like enzymes and receptors.[4]

-

Agrochemical Development: The structural motifs present are also relevant in the design of novel pesticides and herbicides.[3]

Role as a Synthetic Intermediate

Caption: Application as a versatile intermediate in synthetic chemistry.

Safety, Handling, and Storage

4.1. Hazard Identification

-

Skin Contact: May be harmful if absorbed through the skin and can cause skin irritation.[5][6]

-

Eye Contact: Causes serious eye irritation.[5]

-

Ingestion: May be harmful if swallowed.[6]

4.2. First Aid Measures

-

General Advice: Consult a physician and show them the safety data sheet.[5][6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]

-

Skin Contact: Immediately wash off with soap and plenty of water.[6][7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

4.3. Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.[5] Use only in a well-ventilated area, preferably in a chemical fume hood.[8] Keep away from sources of ignition.[5]

-

Storage: Store in a cool, dry, and well-ventilated place.[5][8] Keep the container tightly closed and upright to prevent leakage.[5]

4.4. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Use chemical safety goggles or a face shield that complies with OSHA or EN166 standards.[7][8]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[7][8]

-

Respiratory Protection: If engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.[7]

Conclusion

This compound is a chemical intermediate with significant potential, particularly in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications. Its straightforward synthesis via nucleophilic aromatic substitution and the versatile reactivity of its aldehyde functional group make it an attractive building block for modern chemical research. Adherence to strict safety protocols during its handling and storage is essential to mitigate potential health risks. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. Buy 3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde [smolecule.com]

- 4. Buy 3-(1H-pyrazol-4-yl)benzaldehyde hydrochloride [smolecule.com]

- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 6. durhamtech.edu [durhamtech.edu]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Synthesis of 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde

An In-depth Technical Guide to the

This guide provides a comprehensive overview of the synthetic routes, mechanistic principles, and practical considerations for the preparation of 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde. This compound is a valuable building block in medicinal chemistry, serving as a key intermediate in the development of various biologically active molecules.[1][2] The strategic placement of the chloro, pyrazole, and benzaldehyde functionalities makes it a versatile scaffold for constructing complex molecular architectures, particularly for agents targeting cancer or infectious diseases.[3] This document is intended for researchers, chemists, and professionals in drug development, offering field-proven insights and detailed protocols.

Strategic Overview of Synthesis

The synthesis of this compound is most commonly and efficiently achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy is favored due to the electronic properties of the starting materials, which are readily available and predisposed to this reaction pathway. An alternative, though less common for this specific target, is the Buchwald-Hartwig amination , a powerful palladium-catalyzed cross-coupling reaction for C-N bond formation.[4][5] This guide will dissect both methodologies, emphasizing the chemical reasoning behind the selection of reagents and conditions.

Part 1: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The SNAr reaction is the cornerstone for synthesizing this target molecule.[3] The reaction proceeds via an addition-elimination mechanism, which is distinct from SN2 reactions due to the sp² hybridized carbon of the aromatic ring.[3] The success of this pathway hinges on the presence of an electron-withdrawing group (the aldehyde) positioned ortho and para to a good leaving group (fluorine), which activates the aromatic ring for nucleophilic attack by pyrazole.[3]

Underlying Principle and Mechanistic Insight

The reaction is initiated by the nucleophilic attack of a nitrogen atom from the pyrazole ring on the electron-deficient carbon of the benzaldehyde ring that bears the leaving group (fluorine).[3] This forms a high-energy, resonance-stabilized intermediate known as a Meisenheimer complex.[6] The aromaticity of the ring is then restored by the elimination of the fluoride ion, yielding the final product. The electron-withdrawing aldehyde group is critical as it stabilizes the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.

Caption: SNAr Mechanism for Product Formation

Recommended Experimental Protocol

This protocol is a robust and validated method for the synthesis.

Materials and Reagents:

-

3-Chloro-4-fluorobenzaldehyde

-

1H-Pyrazole

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-fluorobenzaldehyde (1.0 eq), 1H-pyrazole (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add a suitable volume of anhydrous DMSO to the flask to create a stirrable slurry. The use of a polar aprotic solvent like DMSO is crucial as it effectively solvates the potassium cation, increasing the nucleophilicity of the pyrazole anion.

-

Reaction Conditions: Heat the reaction mixture to 80-120°C.[3] The elevated temperature provides the necessary energy to overcome the activation barrier for the formation of the Meisenheimer complex. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract the product with ethyl acetate (3x). The organic layers are combined.

-

Purification: Wash the combined organic layers with water and then with brine to remove residual DMSO and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: The crude product is typically purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

| Parameter | Recommended Condition | Rationale |

| Starting Material | 3-Chloro-4-fluorobenzaldehyde | Fluorine is an excellent leaving group for SNAr due to its high electronegativity, which strongly polarizes the C-F bond. |

| Nucleophile | 1H-Pyrazole | The nitrogen atom of the pyrazole acts as the nucleophile.[3] |

| Base | K₂CO₃ | Deprotonates the pyrazole, increasing its nucleophilicity. |

| Solvent | DMSO or DMF | Polar aprotic solvents stabilize the transition state and increase reaction rates. |

| Temperature | 80-120°C | Overcomes the reaction's activation energy.[3] |

Part 2: The Buchwald-Hartwig Amination Approach

Catalytic Cycle and Key Components

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The choice of ligand is critical for the success of the coupling, particularly with five-membered heterocycles which can sometimes act as catalyst poisons.[7] Sterically hindered, electron-rich phosphine ligands are required to promote reductive elimination and prevent β-hydride elimination.[5][7]

Caption: Buchwald-Hartwig Catalytic Cycle

Protocol Considerations for Synthesis

Key Components:

-

Substrate: 3-Chloro-4-bromobenzaldehyde (Aryl bromide is typically more reactive than the chloride in this coupling).

-

Nucleophile: 1H-Pyrazole.

-

Palladium Precatalyst: Pd₂(dba)₃ or a pre-formed catalyst like tBuBrettPhos Pd G3.

-

Ligand: A sterically hindered biarylphosphine ligand (e.g., tBuBrettPhos, RuPhos).

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

-

Solvent: Anhydrous, deoxygenated apolar solvents like toluene or dioxane.

General Procedure Outline:

-

Inert Atmosphere: The reaction must be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst and the phosphine ligand.

-

Reagent Addition: A dry Schlenk flask is charged with the aryl halide, pyrazole, base, palladium precatalyst, and ligand.

-

Solvent & Heating: Anhydrous, degassed solvent is added, and the mixture is heated (typically 80-110°C) until completion.

-

Work-up & Purification: The reaction is cooled, filtered through a pad of celite to remove palladium residues, and then subjected to standard aqueous work-up and chromatographic purification.

Part 3: Product Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.

| Technique | Expected Data |

| ¹H NMR | Aldehyde proton (CHO) singlet around δ 9.9-10.2 ppm.[3] Signals for the three distinct pyrazole protons and three distinct aromatic protons in the aromatic region (δ 7.5-8.5 ppm). |

| ¹³C NMR | Carbonyl carbon (C=O) signal around δ 189-192 ppm. Aromatic and pyrazole carbon signals in the δ 110-150 ppm range. |

| Mass Spec (MS) | Expected molecular ion peak corresponding to the molecular weight (C₁₀H₇ClN₂O ≈ 206.63 g/mol ), showing the characteristic isotopic pattern for one chlorine atom. |

| IR Spectroscopy | Strong C=O stretching vibration for the aldehyde at ~1700 cm⁻¹. C=N and C=C stretching vibrations in the 1500-1600 cm⁻¹ region. |

Part 4: Applications in Drug Discovery

This compound is not an end product but a crucial intermediate. Its value lies in the orthogonal reactivity of its functional groups. The aldehyde can be readily transformed into other functionalities through reactions like reductive amination, Wittig reactions, or oxidation to a carboxylic acid. The pyrazole and chlorinated benzene rings are common motifs in pharmacologically active compounds, known to participate in hydrogen bonding and hydrophobic interactions with biological targets.[1][8]

Derivatives of this scaffold have been explored for their potential as:

-

Antimicrobial Agents: Pyrazole-containing compounds have shown significant antibacterial and antifungal properties.[2][3]

-

Anticancer Agents: The pyrazole ring is a core component of many kinase inhibitors used in oncology.[1][3]

-

Anti-inflammatory Drugs: Certain pyrazole derivatives exhibit anti-inflammatory effects.[3]

The synthesis of this key intermediate through reliable and scalable methods, such as the SNAr protocol detailed here, is a critical first step in the discovery and development of new therapeutic agents.

References

- 1. Buy 3-(1H-pyrazol-4-yl)benzaldehyde hydrochloride [smolecule.com]

- 2. Synthesis and evolution of 3-chloro-4-pyrazole azetidinones [wisdomlib.org]

- 3. Buy 3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde [smolecule.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pyrazole-Containing Benzaldehydes: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of pyrazole-containing benzaldehydes. These heterocyclic compounds have emerged as crucial building blocks in medicinal chemistry and materials science due to their versatile reactivity and significant biological activities. This document delves into the foundational synthetic methodologies, with a particular focus on the Vilsmeier-Haack reaction, and explores the evolution of these techniques. Detailed experimental protocols, mechanistic insights, and a survey of their applications in drug discovery are presented to serve as a valuable resource for researchers in the field.

Introduction: The Rise of a Privileged Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the architecture of a multitude of biologically active compounds. Its incorporation into the benzaldehyde framework gives rise to pyrazole-containing benzaldehydes, a class of molecules that have garnered significant attention for their utility as versatile synthetic intermediates. The aldehyde functionality serves as a reactive handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures with diverse pharmacological profiles.

The inherent properties of the pyrazole ring, including its ability to participate in hydrogen bonding and its metabolic stability, make it a "privileged structure" in drug design. Consequently, pyrazole-containing benzaldehydes are pivotal starting materials for the synthesis of compounds with anti-inflammatory, anticancer, antibacterial, and antifungal properties, among others. This guide will trace the historical development of this important class of compounds, from their initial synthesis to their current role in cutting-edge research.

Historical Perspective: Unraveling the Synthetic Pathways

The journey to efficiently synthesize pyrazole-containing benzaldehydes has been marked by the development of several key chemical reactions. Early methods often involved multi-step sequences with limitations in scalability and regioselectivity. A significant breakthrough in this area was the application of the Vilsmeier-Haack reaction . Named after Anton Vilsmeier and Albrecht Haack, this reaction, first reported in 1927, provides a mild and efficient method for the formylation of electron-rich aromatic and heterocyclic rings using a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

The Vilsmeier-Haack reaction proved to be particularly well-suited for the regioselective formylation of pyrazoles, predominantly at the C4 position, which is the most nucleophilic carbon atom in the ring. This reaction has become the most prevalent and versatile method for preparing pyrazole-4-carbaldehydes, offering a direct and high-yielding route from readily available pyrazole precursors. Over the years, numerous modifications and improvements to the Vilsmeier-Haack protocol have been reported, expanding its substrate scope and applicability.

Prior to the widespread adoption of the Vilsmeier-Haack reaction, other methods for pyrazole formylation were explored, including those involving Grignard reagents and organolithium intermediates. However, these methods often suffered from drawbacks such as the need for harsh reaction conditions and the incompatibility with certain functional groups. The elegance and efficiency of the Vilsmeier-Haack reaction have solidified its position as the gold standard for the synthesis of pyrazole-4-carbaldehydes.

Core Synthetic Methodologies: A Practical Guide

The synthesis of pyrazole-containing benzaldehydes primarily relies on the construction of the pyrazole ring followed by formylation, or a concomitant cyclization and formylation process. The choice of synthetic strategy is often dictated by the desired substitution pattern on both the pyrazole and the benzaldehyde moieties.

The Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation

The Vilsmeier-Haack reaction stands out as the most widely employed method for the synthesis of pyrazole-4-carbaldehydes. The reaction proceeds through the formation of a Vilsmeier reagent, a chloromethyleniminium salt, which acts as the electrophile in the formylation of the electron-rich pyrazole ring.

Mechanism of the Vilsmeier-Haack Reaction:

The reaction is initiated by the attack of the carbonyl oxygen of DMF on POCl₃, leading to the formation of a reactive intermediate. Subsequent elimination of a phosphate species generates the electrophilic Vilsmeier reagent. The pyrazole then attacks the Vilsmeier reagent, followed by hydrolysis to yield the desired pyrazole-4-carbaldehyde.

An In-depth Technical Guide to the Potential Biological Activity of 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde

Abstract

The confluence of privileged structural motifs in a single molecular entity presents a compelling starting point for novel therapeutic agent discovery. 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde is one such molecule, incorporating a pyrazole ring, a known pharmacophore with diverse biological activities, a reactive benzaldehyde moiety, and a halogen substituent that can modulate its physicochemical properties.[1][2][3] This technical guide provides a comprehensive exploration of the predicted biological potential of this compound. We will dissect its structure to postulate plausible mechanisms of action and lay out a detailed, field-proven roadmap for its systematic biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter for therapeutic intervention.

Introduction: The Rationale for Investigating this compound

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from anti-inflammatory agents like celecoxib to anticancer therapies such as ruxolitinib.[1][2] Its five-membered heterocyclic structure, with two adjacent nitrogen atoms, allows for diverse interactions with biological targets.[4][5] The benzaldehyde functional group, while a simple aromatic aldehyde, is not without its own biological relevance, with some studies indicating potential antitumor and antimicrobial properties.[6][7] The addition of a chloro-substituent can further enhance biological activity by altering lipophilicity and electronic properties, potentially improving membrane permeability and target engagement.[8]

The specific arrangement of these three components in this compound suggests several exciting avenues for investigation. The pyrazole moiety offers a scaffold for potential interactions with a range of enzymes and receptors, while the benzaldehyde group provides a reactive handle for covalent modification or can participate in hydrogen bonding. This guide will explore the most promising of these potential activities and provide detailed protocols for their investigation.

Physicochemical Properties and Synthesis Overview

A foundational understanding of a compound's physical and chemical characteristics is paramount for any biological investigation. The predicted properties of this compound are summarized below.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C10H7ClN2O | Defines the elemental composition and molecular weight. |

| Molecular Weight | 206.63 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| XLogP3 | 2.1 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Hydrogen Bond Donors | 0 | The absence of donor groups can influence binding interactions. |

| Hydrogen Bond Acceptors | 3 (N, N, O) | Multiple acceptor sites can facilitate interactions with biological targets. |

| Rotatable Bond Count | 1 | Limited flexibility can lead to more specific binding. |

The synthesis of pyrazole-containing benzaldehydes is well-documented in the chemical literature. A common synthetic route involves the Vilsmeier-Haack reaction of the corresponding hydrazone, or a nucleophilic aromatic substitution reaction between a suitably substituted fluorobenzaldehyde and pyrazole.[8][9][10]

Postulated Biological Activities and Mechanistic Insights

Based on the structural components of this compound, we can hypothesize several potential biological activities.

Anticancer Potential

The pyrazole scaffold is a well-established pharmacophore in oncology.[3][11] Many pyrazole derivatives exert their anticancer effects through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[11]

Potential Molecular Targets:

-

Tyrosine Kinases: Receptors like EGFR, VEGFR, and non-receptor kinases like Src family kinases are often dysregulated in cancer.

-

Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs can lead to cell cycle arrest and apoptosis.

-

Aurora Kinases: These are involved in mitotic progression, and their inhibition can lead to mitotic catastrophe in cancer cells.

The benzaldehyde moiety could also contribute to anticancer activity. Some benzaldehydes have been shown to induce apoptosis in cancer cells, although the exact mechanisms are not always fully elucidated.[6]

Caption: Postulated anticancer mechanism via protein kinase inhibition.

Antimicrobial Activity

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[8][12] The mechanism of action can vary, but may involve the inhibition of essential enzymes in microbial metabolic pathways or disruption of cell wall integrity.

Potential Mechanisms of Action:

-

Enzyme Inhibition: Targeting enzymes unique to microbial pathogens, such as DNA gyrase or dihydrofolate reductase.[8]

-

Biofilm Disruption: Some heterocyclic compounds can interfere with the formation of biofilms, which are protective communities of microorganisms that are often resistant to conventional antibiotics.

The aldehyde functionality could also contribute to antimicrobial effects through non-specific interactions with microbial proteins and enzymes.[7]

Caption: Experimental workflow for assessing antimicrobial activity.

Enzyme Inhibition

The pyrazole ring is a versatile scaffold for designing enzyme inhibitors.[3] Depending on the substitution pattern, pyrazole derivatives can be tailored to fit into the active sites of various enzymes.

Potential Enzyme Targets:

-

Tyrosinase: Benzaldehydes are known inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[13] This could have applications in cosmetics and for treating hyperpigmentation disorders.

-

Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. Some heterocyclic compounds have shown promise in this area.[14]

-

α-Glucosidase: Inhibition of this enzyme can delay carbohydrate digestion and absorption, which is beneficial for managing type 2 diabetes.[15]

A Roadmap for Biological Evaluation: Experimental Protocols

The following section provides detailed, step-by-step methodologies for investigating the postulated biological activities of this compound.

In Vitro Cytotoxicity Screening

Objective: To determine the cytotoxic effect of the compound on a panel of human cancer cell lines.

Protocol:

-

Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Protocol:

-

Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) in appropriate broth.

-

Broth Microdilution: In a 96-well plate, serially dilute this compound in the broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assays

Objective: To evaluate the inhibitory effect of the compound on specific enzymes.

Protocol (Example: Tyrosinase Inhibition):

-

Assay Buffer Preparation: Prepare a phosphate buffer (pH 6.8).

-

Enzyme and Substrate Solutions: Prepare solutions of mushroom tyrosinase and L-DOPA (substrate) in the assay buffer.

-

Inhibition Assay: In a 96-well plate, add the assay buffer, tyrosinase solution, and varying concentrations of this compound. Pre-incubate for 10 minutes at room temperature.

-

Reaction Initiation: Add the L-DOPA solution to initiate the enzymatic reaction.

-

Data Acquisition: Measure the formation of dopachrome by monitoring the increase in absorbance at 475 nm over time using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value. Kojic acid can be used as a positive control.

Conclusion and Future Directions

This compound represents a molecule of significant interest for biological investigation. Its structural composition, featuring a privileged pyrazole scaffold, a reactive benzaldehyde moiety, and a modulating chloro-substituent, provides a strong rationale for exploring its potential as an anticancer, antimicrobial, or enzyme-inhibiting agent. The experimental roadmap detailed in this guide offers a systematic and robust approach to validating these hypotheses.

Future work should focus on elucidating the specific molecular targets and mechanisms of action for any observed biological activities. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the pyrazole and benzaldehyde rings, will be crucial for optimizing potency and selectivity. Ultimately, the comprehensive evaluation of this compound and its derivatives could lead to the development of novel therapeutic leads with significant clinical potential.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. nbinno.com [nbinno.com]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumor activity of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jpsionline.com [jpsionline.com]

- 9. Buy 3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde [smolecule.com]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Bonding of 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into the intricate interplay of its constituent functional groups—the benzaldehyde core, the chloro substituent, and the pyrazole ring—to elucidate the molecule's stereoelectronic properties. This guide will cover its structural characterization through spectroscopic and crystallographic techniques, explore the nature of its intramolecular and intermolecular interactions, and discuss the implications of these features on its chemical reactivity and potential as a scaffold in drug design.

Introduction: The Significance of Pyrazole-Containing Heterocycles

Pyrazole and its derivatives represent a privileged class of N-heterocycles with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2] Their prevalence in marketed drugs such as Celebrex and Viagra underscores their importance in pharmaceutical research.[1] The incorporation of a pyrazole moiety into a benzaldehyde framework, particularly with additional substitution like a chloro group, creates a versatile scaffold for the synthesis of novel bioactive compounds and functional materials.[3][4] this compound serves as a key building block in this context, and a thorough understanding of its molecular architecture is paramount for predicting its behavior and designing new applications.

Molecular Structure and Intramolecular Bonding

The molecular structure of this compound is characterized by a planar benzaldehyde ring substituted with a chlorine atom at the 3-position and a 1H-pyrazol-1-yl group at the 4-position. The interplay between these functional groups dictates the molecule's overall geometry, electron distribution, and reactivity.

Core Structural Features

-

Benzaldehyde Core: The aldehyde group (-CHO) is a key feature, with the carbonyl carbon being sp² hybridized. This group is an electron-withdrawing group, influencing the electronic properties of the benzene ring.

-

Chloro Substituent: The chlorine atom at the 3-position is an electronegative, ortho-para directing deactivator. Its presence influences the reactivity of the benzene ring towards electrophilic substitution.

-

Pyrazole Ring: The 1H-pyrazol-1-yl group is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring system is also electron-withdrawing and contributes to the overall electronic profile of the molecule.

Stereoelectronic Effects and Conformational Preferences

The relative orientation of the pyrazole ring with respect to the benzaldehyde ring is a critical determinant of the molecule's conformation. Due to steric hindrance between the hydrogen atom at the 5-position of the pyrazole ring and the aldehyde group, a non-coplanar arrangement is generally favored. X-ray crystallographic studies of similar pyrazole-substituted phenyl derivatives have shown dihedral angles between the pyrazole and phenyl rings.[5]

The electronic effects of the substituents play a crucial role in the bonding characteristics. The electron-withdrawing nature of the aldehyde, chloro, and pyrazolyl groups results in a polarized molecule. This polarization affects bond lengths and angles throughout the structure. For instance, the C-Cl bond will exhibit some degree of ionic character, and the C=O bond of the aldehyde will be highly polarized.

Intramolecular Interactions

While not as prominent as in ortho-hydroxybenzaldehydes, weak intramolecular interactions may exist in this compound.[6] These can include C-H···N or C-H···O hydrogen bonds, which can influence the conformational stability of the molecule.[7] Computational studies are often employed to investigate the energetics of these subtle interactions.

Spectroscopic and Crystallographic Characterization

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous elucidation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms. The aldehyde proton is expected to appear as a singlet at a downfield chemical shift (typically δ 9.8-10.2 ppm) due to the deshielding effect of the carbonyl group.[8] The protons on the benzaldehyde and pyrazole rings will exhibit characteristic splitting patterns and chemical shifts based on their connectivity and the electronic effects of the substituents.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the aldehyde will be observed at a significantly downfield chemical shift (around δ 190 ppm). The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing substituents.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the presence of the carbonyl group. A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the C=O stretching vibration of an aromatic aldehyde. The exact frequency can be influenced by the electronic effects of the other substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecular geometry and intermolecular interactions in the crystal lattice.[5] For instance, in a related compound, 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the dihedral angle between the pyrazole and phenyl rings was found to be 7.93 (7)°.[5]

Intermolecular Bonding and Supramolecular Assembly

In the solid state, molecules of this compound will pack in a manner that maximizes favorable intermolecular interactions. These interactions are crucial for understanding the material's physical properties, such as melting point and solubility.

Hydrogen Bonding

While the molecule lacks strong hydrogen bond donors like -OH or -NH₂, weak C-H···O and C-H···N hydrogen bonds can play a significant role in the crystal packing.[9] The aldehyde oxygen and the pyrazole nitrogen atoms can act as hydrogen bond acceptors.

π-π Stacking Interactions

The aromatic benzaldehyde and pyrazole rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions contribute to the overall stability of the crystal structure.[5]

Halogen Bonding

The chlorine atom can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site on an adjacent molecule. This type of interaction is increasingly recognized as an important force in crystal engineering.[9]

Chemical Reactivity and Applications in Drug Development

The molecular structure and bonding of this compound directly influence its chemical reactivity and its potential as a precursor in drug synthesis.

Reactivity of the Aldehyde Group

The aldehyde functional group is a versatile handle for a variety of chemical transformations, including:

-

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles.

-

Condensation Reactions: It can react with amines to form imines (Schiff bases) or with active methylene compounds in Knoevenagel or Claisen-Schmidt condensations.[4]

-

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol.

Role in Medicinal Chemistry

The pyrazole-benzaldehyde scaffold is a valuable starting point for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications.[10] The presence of the chloro and pyrazolyl substituents can modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The ability of the pyrazole ring to act as a bioisostere for other functional groups and its capacity to engage in hydrogen bonding and other non-covalent interactions with biological targets make it an attractive feature in drug design.[2]

Experimental Protocols

General Synthesis of Pyrazole-Substituted Benzaldehydes

A common synthetic route to this class of compounds involves the nucleophilic aromatic substitution reaction between a fluorobenzaldehyde derivative and pyrazole in the presence of a base.[8]

Step-by-Step Methodology:

-

To a solution of 3-chloro-4-fluorobenzaldehyde (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO) is added 1H-pyrazole (1.1 equivalents) and a base like potassium carbonate (2 equivalents).

-

The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Visualizations

Molecular Structure```dot

digraph "3_Chloro_4_pyrazol_1_YL_benzaldehyde" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes for the benzaldehyde ring C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.85,-2.25!"]; C4 [label="C", pos="0.85,-2.25!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"];

// Aldehyde group C7 [label="C", pos="0,3!"]; H1 [label="H", pos="-0.7,3.5!"]; O1 [label="O", pos="1,3.5!"];

// Chloro group Cl1 [label="Cl", pos="-2.6,-0.75!"];

// Pyrazole ring N1 [label="N", pos="2.8,-0.75!"]; N2 [label="N", pos="3.5,0.5!"]; C8 [label="C", pos="4.5,0!"]; C9 [label="C", pos="4.5,-1.5!"]; C10 [label="C", pos="3.2,-2!"]; H2 [label="H", pos="5.3,0.5!"]; H3 [label="H", pos="5.3,-2!"]; H4 [label="H", pos="2.8,-2.8!"];

// Benzene ring protons H5 [label="H", pos="-1.5,-3!"]; H6 [label="H", pos="1.5,-3!"];

// Edges for the benzaldehyde ring C1 -- C6; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Edges for the aldehyde group C1 -- C7; C7 -- H1; C7 -- O1 [style=double];

// Edge for the chloro group C2 -- Cl1;

// Edges for the pyrazole ring C5 -- N1; N1 -- N2; N2 -- C8; C8 -- C9; C9 -- C10; C10 -- N1; C8 -- H2; C9 -- H3; C10 -- H4;

// Edges for benzene protons C3 -- H5; C4 -- H6; }

Caption: General workflow for the synthesis of the title compound.

Conclusion

This compound is a molecule with a rich structural and electronic landscape. The interplay of its benzaldehyde, chloro, and pyrazole functionalities gives rise to a unique set of properties that make it a valuable building block in synthetic chemistry. A thorough understanding of its molecular structure, bonding, and reactivity, as detailed in this guide, is essential for harnessing its full potential in the development of novel pharmaceuticals and advanced materials.

References

- 1. allresearchjournal.com [allresearchjournal.com]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Buy 3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde [smolecule.com]

- 9. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10752E [pubs.rsc.org]

- 10. [PDF] Pyrazole-carboxaldehydes as versatile precursors for different pyrazole-substituted heterocyclic systems | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde

<_ _>

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde, a key building block in medicinal chemistry and drug development. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction between 3-chloro-4-fluorobenzaldehyde and pyrazole. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, purification and characterization methods, and discusses critical process parameters to ensure high yield and purity. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and fine chemical industries.

Introduction

This compound is a crucial intermediate in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors used in oncology. Its structural motif, featuring a substituted benzaldehyde linked to a pyrazole ring, allows for diverse downstream functionalization, making it a valuable precursor in the development of novel therapeutics.[1][2] The synthesis protocol described herein is based on a well-established nucleophilic aromatic substitution (SNAr) pathway, which is a cornerstone of modern synthetic organic chemistry for arene functionalization.[3]

The reaction involves the displacement of a fluoride ion from 3-chloro-4-fluorobenzaldehyde by the pyrazole anion. The fluorine atom at the 4-position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of both the adjacent chloro group and the para-aldehyde functionality.[2][4] This protocol has been optimized for scalability, safety, and reproducibility.

Reaction Principle and Mechanism

The core of this synthesis is the SNAr reaction. The mechanism proceeds via a two-step addition-elimination pathway.

-

Nucleophile Formation: A mild base, potassium carbonate (K₂CO₃), deprotonates the N-H of the pyrazole ring, forming the more nucleophilic pyrazolate anion.

-

Nucleophilic Attack: The pyrazolate anion attacks the electron-deficient carbon atom bonded to the fluorine on the benzaldehyde ring. This forms a temporary, negatively charged intermediate known as a Meisenheimer complex.

-

Elimination (Rearomatization): The aromaticity of the ring is restored by the elimination of the highly electronegative fluoride ion, which is an excellent leaving group in SNAr reactions.

The choice of a polar aprotic solvent like Dimethylformamide (DMF) is critical. It effectively solvates the potassium cation, leaving the pyrazolate anion more "naked" and reactive, while also accommodating the polar Meisenheimer intermediate. The elevated reaction temperature increases the reaction rate to ensure completion within a reasonable timeframe.[1]

Materials and Reagents

All reagents should be of analytical grade or higher and used without further purification unless specified.

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| 3-Chloro-4-fluorobenzaldehyde | C₇H₄ClFO | 158.56 | 5.00 g | 31.53 | Starting Material[4] |

| Pyrazole | C₃H₄N₂ | 68.08 | 2.36 g | 34.68 | Nucleophile |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 6.54 g | 47.30 | Base |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | Solvent |

| Deionized Water | H₂O | 18.02 | ~300 mL | - | Work-up |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | Extraction/TLC |

| Hexane | C₆H₁₄ | 86.18 | As needed | - | Extraction/TLC |

Experimental Protocol

Reaction Setup

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-chloro-4-fluorobenzaldehyde (5.00 g, 31.53 mmol).

-

Add pyrazole (2.36 g, 34.68 mmol, 1.1 eq) and potassium carbonate (6.54 g, 47.30 mmol, 1.5 eq).

-

Add Dimethylformamide (50 mL) to the flask.

-

Scientist's Note: The excess of pyrazole and potassium carbonate ensures the complete consumption of the limiting starting material, 3-chloro-4-fluorobenzaldehyde.

-

Reaction Execution

-

Begin stirring the mixture at room temperature under a gentle flow of nitrogen.

-

Heat the reaction mixture to 100-110 °C using an oil bath.[1]

-

Maintain this temperature and allow the reaction to proceed for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 3:1 Hexane:Ethyl Acetate. The starting material (3-chloro-4-fluorobenzaldehyde) should show a higher Rf value than the more polar product. The reaction is complete when the starting material spot is no longer visible.

References

Applications of 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde in organic synthesis

An In-Depth Guide to the Synthetic Applications of 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde

Introduction: A Versatile Scaffold for Modern Medicinal Chemistry

This compound (CAS No. 943301-78-4) has emerged as a pivotal building block in contemporary organic synthesis, particularly in the realm of drug discovery. Its unique molecular architecture, featuring a reactive aldehyde group, a pyrazole ring, and a strategically placed chlorine atom on the phenyl ring, offers a trifecta of functionalities for constructing complex molecular entities. The pyrazole moiety is a well-established "hinge-binding" motif in many kinase inhibitors, capable of forming crucial hydrogen bonds within the ATP-binding site of these enzymes. The aldehyde serves as a versatile handle for a wide array of classical and modern synthetic transformations, including condensations, reductive aminations, and multicomponent reactions for the rapid assembly of heterocyclic libraries.

This application note provides researchers, scientists, and drug development professionals with a detailed overview of the synthetic utility of this compound. It delves into the causality behind experimental choices, offers validated protocols for key transformations, and illustrates the logical flow of synthetic strategies, grounding all claims in authoritative sources.

Core Synthetic Transformations and Applications

The reactivity of this compound can be primarily categorized by transformations involving the aldehyde group and its role as a precursor to fused heterocyclic systems.

Keystone Intermediate for Kinase Inhibitor Synthesis

The most prominent application of this benzaldehyde derivative is in the synthesis of fused pyrazole-containing heterocycles, many of which exhibit potent kinase inhibitory activity. Kinases are a critical class of enzymes often dysregulated in cancer and inflammatory diseases, making them high-value targets for therapeutic intervention. The pyrazolo-phenyl scaffold of the title compound is a validated pharmacophore for targeting a variety of kinases, including Tropomyosin Receptor Kinases (TRKs), Src Kinase, and Janus Kinases (JAKs).

a) Synthesis of Pyrazolo[3,4-d]pyrimidines: This scaffold is a bioisostere of purine and is central to many approved kinase inhibitors. The synthesis typically involves a multicomponent reaction where the aldehyde condenses with an active methylene compound (e.g., malononitrile) and a hydrazine derivative (or a pre-formed aminopyrazole) to construct the pyrimidine ring in a single step.

b) Synthesis of Pyrazolo[3,4-b]pyridines: The pyrazolo[3,4-b]pyridine core is another privileged scaffold in kinase inhibitor design. A common strategy is the Friedländer annulation, which involves the condensation of an aminopyrazole with a β-chloro-α,β-unsaturated aldehyde derived from the Vilsmeier-Haack reaction on a ketone. Alternatively, this compound can be condensed with a compound containing an activated methyl or methylene group adjacent to a cyano or carbonyl group, followed by cyclization.

c) Synthesis of Pyrazolo[3,4-g]isoquinolines: More complex tricyclic systems, such as pyrazolo[3,4-g]isoquinolines, have also been synthesized and shown to possess unique kinase selectivity profiles. The synthesis often involves building a functionalized side chain from the aldehyde, which then undergoes intramolecular cyclization to form the isoquinoline ring.

Caption: Key synthetic routes from the title compound.

Classical Aldehyde Transformations

Beyond its use in complex cyclizations, the aldehyde functionality allows for a range of fundamental organic transformations.

a) Reductive Amination: A robust method for forming C-N bonds, reductive amination involves the reaction of the aldehyde with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ. This one-pot procedure is highly efficient for synthesizing diverse libraries of substituted benzylamines, which are common substructures in pharmacologically active agents.

b) Condensation Reactions: The aldehyde readily undergoes condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) in Knoevenagel or Claisen-Schmidt type reactions. These reactions generate electron-deficient α,β-unsaturated systems that are valuable Michael acceptors and versatile intermediates for further synthetic manipulations.

c) Oxidation and Reduction: Standard functional group interconversion provides access to the corresponding carboxylic acid and benzyl alcohol.

-

Oxidation to 3-chloro-4-(1H-pyrazol-1-yl)benzoic acid creates a substrate for amide bond formation, enabling coupling to amines and amino acids.

-

Reduction with agents like sodium borohydride yields [3-chloro-4-(1H-pyrazol-1-yl)phenyl]methanol, an intermediate for ether synthesis or conversion to a leaving group for nucleophilic substitution.

Application Data Summary

The following table summarizes the key synthetic applications and the classes of compounds accessible from this compound.

| Application/Reaction Type | Reagents/Conditions | Resulting Compound Class | Potential Utility |

| Multicomponent Cyclization | Aminopyrazole, active methylene compound, base | Pyrazolo[3,4-d]pyrimidines | Kinase Inhibitors (EGFR, Src) |

| Friedländer Annulation | 2-Amino-3-cyanopyridine, base | Pyrazolo[3,4-b]quinolines | Kinase Inhibitors |

| Reductive Amination | Primary/Secondary Amine, NaBH(OAc)₃ | Substituted Benzylamines | General Pharmaceutical Scaffolds |

| Knoevenagel Condensation | Malononitrile, piperidine | Dicyano-alkene derivatives | Michael Acceptors, Dyes |

| Oxidation | KMnO₄ or CrO₃ | Carboxylic Acids | Amide Coupling Substrates |

| Reduction | NaBH₄ or LiAlH₄ | Benzyl Alcohols | Ether Synthesis, SN2 Substrates |

Experimental Protocols

The following section provides a detailed, self-validating protocol for a representative synthesis of a pyrazolo[3,4-d]pyrimidine derivative, a core structure in many kinase inhibitors.

Protocol 1: Synthesis of 4-(4-chlorophenyl)-3-(methylamino)-1H-pyrazolo[3,4-d]pyrimidine

This protocol describes a one-pot multicomponent reaction adapted from methodologies used for synthesizing pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.

Rationale: This procedure leverages the reactivity of the aldehyde to form an arylidene intermediate in situ, which then undergoes cyclization with an appropriate aminopyrazole. This convergent approach allows for the rapid assembly of the desired heterocyclic core.

Caption: Workflow for pyrazolo[3,4-d]pyrimidine synthesis.

Materials and Reagents:

-

This compound (1.0 eq)

-

Malononitrile (1.1 eq)

-

5-Amino-1H-pyrazole (1.0 eq)

-

Piperidine (catalytic amount, ~0.1 eq)

-

Absolute Ethanol (reaction solvent)

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, condenser)

-

Magnetic stirrer with heating

-

TLC plates (silica gel 60 F₂₅₄)

-

Filtration apparatus

Step-by-Step Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 2.20 g, 10 mmol) and absolute ethanol (40 mL). Stir until the solid is fully dissolved.

-

Addition of Reagents: To the stirred solution, add malononitrile (0.73 g, 11 mmol) followed by 5-Amino-1H-pyrazole (0.83 g, 10 mmol). Finally, add piperidine (0.1 mL, ~1 mmol) dropwise.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80 °C) with continuous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (1:1). The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting aldehyde.

-

Product Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate will typically form. If precipitation is slow, the flask can be cooled further in an ice bath.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with a small amount of cold ethanol (2 x 10 mL) and then deionized water (2 x 10 mL) to remove unreacted starting materials and catalyst.

-

Drying: Dry the collected solid under vacuum at 50 °C to a constant weight.

-

Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be recrystallized from a suitable solvent system like ethanol or a DMF/water mixture.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and melting point).

Self-Validation and Trustworthiness: This protocol is self-validating through the use of TLC monitoring to ensure complete reaction, a straightforward precipitation and filtration for isolation which minimizes product loss, and final characterization to confirm structural integrity. The formation of a distinct solid product provides a clear endpoint for the reaction.

Conclusion

This compound is a high-value, versatile intermediate in organic synthesis. Its utility is most profoundly demonstrated in the construction of diverse heterocyclic scaffolds, particularly those targeting protein kinases. The aldehyde group provides a reliable handle for both simple and complex transformations, enabling the efficient synthesis of targeted libraries for drug discovery and development. The protocols and strategies outlined in this guide are designed to empower researchers to effectively harness the synthetic potential of this powerful building block.

Application Note: Regioselective Nitration of 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde

Abstract

This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of 3-Chloro-5-nitro-4-(1H-pyrazol-1-yl)benzaldehyde via electrophilic aromatic substitution. The procedure is designed for researchers in organic synthesis, medicinal chemistry, and drug development. We delve into the mechanistic rationale behind the reaction's regioselectivity, outline critical safety protocols for handling nitrating agents, and provide a step-by-step experimental guide from reaction setup to product purification and characterization. The methodology emphasizes control over reaction conditions to ensure high yield and purity while prioritizing laboratory safety.

Introduction and Scientific Rationale

Nitrated aromatic aldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals. The introduction of a nitro group (—NO₂) serves not only as a crucial pharmacophore in some contexts but also as a versatile chemical handle for further functionalization, such as reduction to an amino group. The target molecule, 3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde, possesses a unique substitution pattern that presents an interesting case for regioselective nitration.

The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, a cornerstone of aromatic chemistry. The success of this synthesis hinges on the generation of a potent electrophile, the nitronium ion (NO₂⁺), and understanding the directing effects of the substituents on the benzene ring.

1.1. Generation of the Electrophile

The nitronium ion is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic NO₂⁺.

HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O

1.2. Mechanistic Insights and Regioselectivity

The position of the incoming nitro group is dictated by the electronic effects of the three substituents already present on the aromatic ring:

-

Aldehyde Group (-CHO): A powerful electron-withdrawing group that deactivates the ring and is a meta-director.

-

Chloro Group (-Cl): An electron-withdrawing group (deactivating) that directs incoming electrophiles to the ortho and para positions due to its ability to donate a lone pair of electrons via resonance.

-

Pyrazol-1-yl Group: This substituent is activating and directs ortho and para. The nitrogen atom at the 1-position of the pyrazole ring donates electron density into the benzene ring through resonance, activating the positions ortho and para to it.

Considering these directing effects, the position C5 is the most favorable for electrophilic attack. It is ortho to the activating pyrazol-1-yl group and meta to the deactivating aldehyde group. This convergence of directing effects leads to a highly regioselective reaction, yielding the desired 3-Chloro-5-nitro-4-(1H-pyrazol-1-yl)benzaldehyde isomer.

Critical Safety Protocols

Nitration reactions are inherently hazardous due to the use of highly corrosive and reactive acids and the exothermic nature of the reaction. Strict adherence to safety protocols is mandatory.

-

Hazard Assessment: Concentrated nitric and sulfuric acids are severe corrosives and powerful oxidizing agents. Contact with skin and eyes can cause severe burns. Inhalation of vapors is harmful. The reaction is highly exothermic and can lead to a thermal runaway if addition rates and temperature are not carefully controlled.

-

Engineering Controls: All operations must be conducted inside a certified chemical fume hood with the sash at the lowest practical height. An emergency eyewash and safety shower must be immediately accessible.

-

Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn:

-

Chemical splash goggles and a full-face shield.

-

Acid-resistant gloves (e.g., butyl rubber or Viton®).

-

A flame-retardant lab coat and closed-toe shoes.

-

-

Spill & Waste Management: Have a spill kit containing a neutralizing agent (e.g., sodium bicarbonate) readily available. All acidic waste must be neutralized carefully before disposal according to institutional guidelines.

Experimental Procedure

This protocol details the synthesis on a 10 mmol scale. Adjust quantities as needed, with careful consideration for reaction thermals at larger scales.

3.1. Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (Scale) | Properties & Hazards |

| This compound | C₁₀H₇ClN₂O | 220.63 | 2.21 g (10 mmol) | Irritant. Avoid inhalation and contact with skin/eyes. |

| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 20 mL | Danger: Severe corrosive. Causes catastrophic burns. Hygroscopic. |

| Concentrated Nitric Acid (70%) | HNO₃ | 63.01 | 1.0 mL (15.8 mmol) | Danger: Oxidizer, severe corrosive. Causes severe burns. Toxic fumes. |

| Deionized Water | H₂O | 18.02 | ~500 mL | - |

| Ice | H₂O(s) | 18.02 | As needed | - |

| Sodium Bicarbonate (Saturated Solution) | NaHCO₃ | 84.01 | ~50 mL | Mild irritant. Used for neutralization. |

| Ethanol (or other suitable solvent) | C₂H₅OH | 46.07 | As needed | Flammable liquid. |

3.2. Reaction Workflow Diagram

The Strategic Application of 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde in the Synthesis of Novel Kinase Inhibitors

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold" for its remarkable versatility in drug design.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a central component in numerous FDA-approved drugs, particularly within the domain of protein kinase inhibitors.[2][3][4] Kinases, as central regulators of cellular signaling, are frequently dysregulated in diseases like cancer, inflammation, and neurodegenerative disorders, making them high-value therapeutic targets.[5][6] Pyrazole-containing inhibitors have shown remarkable efficacy against a range of kinases, including cyclin-dependent kinases (CDKs), Janus kinases (JAKs), Aurora kinases, and Bruton's tyrosine kinase (BTK).

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde as a versatile starting material for the synthesis of novel kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-tested synthetic protocols, and discuss the potential therapeutic applications of the resulting compounds, grounding our discussion in established principles of medicinal chemistry and structure-activity relationships (SAR).

The Versatility of this compound as a Synthon

The choice of this compound as a starting material is a strategic one, offering several advantages for the synthesis of kinase inhibitors:

-

The Pyrazole Moiety: The 1H-pyrazol-1-yl group serves as a key pharmacophore, capable of forming crucial hydrogen bonds and other interactions within the ATP-binding pocket of various kinases.[4][5]

-

The Benzaldehyde Functionality: The aldehyde group is a versatile chemical handle, readily convertible into a range of functional groups. Of particular interest is its conversion to a benzylamine, which can then be further elaborated.

-

The Chloro Substituent: The chlorine atom at the 3-position of the benzene ring can modulate the electronic properties of the molecule and provide an additional point of interaction within the kinase active site, potentially enhancing potency and selectivity.[7]

The synthetic strategy outlined in this guide focuses on a two-step process: first, the reductive amination of the benzaldehyde to form a key benzylamine intermediate, followed by the formation of a urea linkage to generate a library of potential kinase inhibitors. This approach is both efficient and modular, allowing for the rapid generation of diverse chemical entities for screening.

Synthetic Strategy: From Aldehyde to Potential Kinase Inhibitor

The overall synthetic workflow is depicted below. This two-step approach allows for the introduction of diversity at the R-group, enabling the exploration of structure-activity relationships.

References

- 1. mdpi.com [mdpi.com]

- 2. prepchem.com [prepchem.com]

- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

High-Performance Liquid Chromatography for the Analysis of 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde: A Comprehensive Method and Validation Protocol

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde, a key intermediate in pharmaceutical synthesis. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, providing excellent peak symmetry and resolution. Detection is performed using a UV detector, leveraging the chromophoric nature of the analyte. This document provides a detailed protocol for the chromatographic conditions, sample preparation, and a comprehensive validation strategy based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method's suitability for its intended purpose in research, development, and quality control environments.

Introduction

This compound (CAS: 1186663-52-4, Formula: C10H7ClN2O) is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and drug development.[1][2][3] Its structure, incorporating both a substituted benzaldehyde and a pyrazole ring, makes it a versatile building block for the synthesis of various biologically active molecules.[1] Accurate and reliable quantification of this intermediate is crucial for monitoring reaction progress, assessing purity, and ensuring the quality of starting materials in the synthesis of active pharmaceutical ingredients (APIs).

High-performance liquid chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry, offering high resolution, sensitivity, and quantitative accuracy.[4][5] Reversed-phase HPLC, in particular, is well-suited for the analysis of moderately polar to non-polar compounds like this compound.[6][7] This application note details the development and validation of a specific and reliable RP-HPLC method for this compound. The causality behind the selection of chromatographic parameters is explained, and a rigorous validation protocol is outlined to demonstrate the method's trustworthiness and scientific integrity.